molecular formula C15H15Cl2NO3 B2994639 4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol CAS No. 1036589-24-8

4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol

Cat. No.: B2994639
CAS No.: 1036589-24-8
M. Wt: 328.19
InChI Key: IAFHWCPRAOUMRE-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol is an organic compound with the molecular formula C 15 H 15 Cl 2 NO 3 and a molecular weight of 328.19 g/mol . It is supplied with a high purity level of 98% and is recommended to be stored at 2-8°C to maintain stability . This aniline-derived phenol compound features a distinct molecular structure characterized by chloro and methoxy substituents, which are of significant interest in medicinal chemistry and chemical biology research. Researchers utilize this compound as a key synthetic intermediate or building block in the development and exploration of novel pharmacologically active molecules . Its structure suggests potential for application in structure-activity relationship (SAR) studies, particularly in the design of compounds that can interact with central nervous system receptors. The presence of the halogenated aniline moiety makes it a valuable precursor for synthesizing more complex chemical entities for high-throughput screening and biochemical assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use .

Properties

IUPAC Name

4-chloro-2-[(5-chloro-2,4-dimethoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3/c1-20-14-7-15(21-2)12(6-11(14)17)18-8-9-5-10(16)3-4-13(9)19/h3-7,18-19H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFHWCPRAOUMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1)
  • Structure : Differs by replacing the 5-chloro-2,4-dimethoxyphenyl group with a 4-hydroxyphenyl group.
  • Properties : Demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus and Bacillus subtilis (MIC: 8–16 µg/mL) and inhibits α-amylase (93.2%) and α-glucosidase (73.7%) . DNA interaction studies reveal hyperchromic shifts, suggesting intercalation or groove binding .
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)
  • Structure: Contains an oxadiazole ring instead of the aminomethyl linker.
  • Properties : Exhibits potent anticancer activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines at 10 µM. Molecular docking shows strong binding to tubulin (docking score: −8.030 kcal/mol) .
  • Comparison : The oxadiazole ring enhances rigidity and π-π stacking, improving tubulin inhibition. However, the target compound’s methoxy groups may offer better solubility and metabolic stability .
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
  • Structure : Substitutes the 5-chloro-2,4-dimethoxyphenyl group with a 3-chloro-4-fluorophenyl group.
  • Comparison : The target compound’s methoxy groups provide electron-donating effects, which may stabilize charge-transfer interactions absent in the fluorinated analogue .
Key Findings:
  • Methoxy groups in the target compound may improve solubility compared to chlorinated analogues, facilitating better bioavailability .
Key Observations:
  • The target compound’s synthesis likely involves condensation of 5-chloro-2,4-dimethoxyaniline with a salicylaldehyde derivative, analogous to methods in .
  • Lower yields in MFI23 (10%) highlight challenges in sterically hindered syntheses, whereas S-1 achieves 82% yield due to simpler substituents .

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